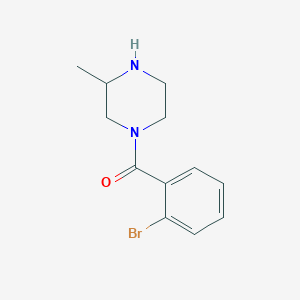
1,6-Diethyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,6-Diethyl-1H-indole-2-carboxylic acid” is an organic compound that belongs to the class of indole carboxylic acids . It has a molecular formula of C13H15NO2 and a molecular weight of 217.26 .
Chemical Reactions Analysis
Indole carboxylic acids can participate in various chemical reactions. For instance, they can be converted into amines using the Schmidt reaction or reduced to an alcohol by treating it with hydrogen to cause a hydrogenation reaction . They can also undergo decarboxylation under certain conditions .Mécanisme D'action
Target of Action
Indole derivatives, such as 1,6-Diethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology, and are the primary targets of these compounds .
Mode of Action
The interaction of this compound with its targets results in a series of changes at the molecular level. For instance, indole-2-carboxylic acid has been shown to inhibit the strand transfer of HIV-1 integrase . This interaction disrupts the normal function of the target, leading to the desired therapeutic effects .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For example, they are involved in the metabolism of tryptophan, an essential amino acid . The degradation of tryptophan in higher plants produces indole-3-acetic acid, a plant hormone . The influence of indole derivatives on these pathways can have downstream effects on a variety of biological processes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the broad-spectrum biological activities of indole derivatives . These compounds have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . Understanding these environmental influences can provide valuable insights into the optimal use of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1,6-Diethyl-1H-indole-2-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be produced in large quantities. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. A limitation is that it is not very soluble in water, and thus may need to be dissolved in organic solvents for use in experiments.
Orientations Futures
1,6-Diethyl-1H-indole-2-carboxylic acid has a number of potential future applications. One area of research is the use of this compound as an anti-cancer agent. It has been found to have antiproliferative properties, and thus may be useful in the treatment of certain types of cancer. Additionally, it may be useful in the treatment of certain neurological disorders, as it has been found to have neuroprotective effects. Additionally, it may be useful in the treatment of certain autoimmune disorders, as it has been found to have immunomodulatory effects. Finally, it may be useful in the treatment of certain metabolic disorders, as it has been found to modulate the activity of certain enzymes involved in metabolism.
Méthodes De Synthèse
1,6-Diethyl-1H-indole-2-carboxylic acid can be synthesized through several different methods. One method involves the condensation of 1,6-diethyl-1H-indole and oxalyl chloride. This reaction produces a mixture of this compound and 1,6-diethyl-1H-indole-2-carbaldehyde, which can be separated by column chromatography. Another method involves the reaction of 1,6-diethyl-1H-indole and ethyl chloroformate. This reaction produces this compound as the only product.
Applications De Recherche Scientifique
1,6-Diethyl-1H-indole-2-carboxylic acid has been studied extensively due to its role in a number of biochemical and physiological processes. It has been used in research to study the effects of oxidative stress on cell signaling pathways, as well as to investigate the effects of inflammation on cell function. It has also been used to study the effects of certain drugs on the nervous system, as well as to study the role of certain enzymes in metabolic pathways.
Propriétés
IUPAC Name |
1,6-diethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-5-6-10-8-12(13(15)16)14(4-2)11(10)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUTVAZESJQZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(N2CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

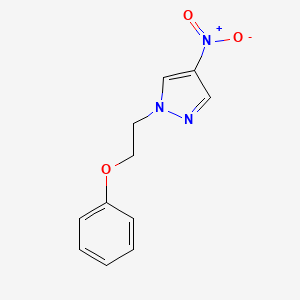
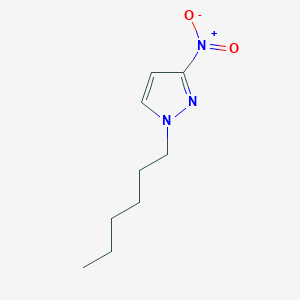
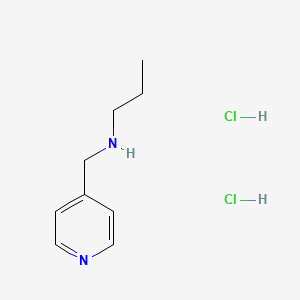
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)
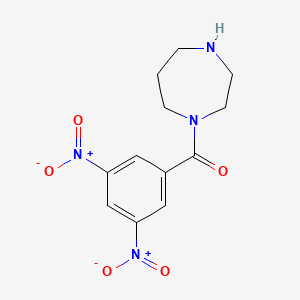
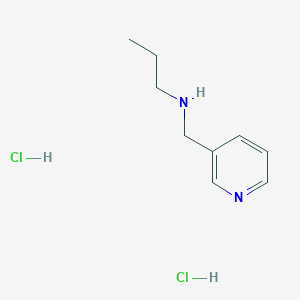
![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)
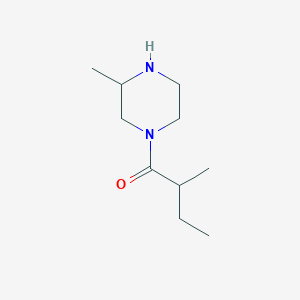
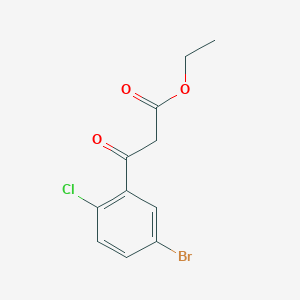
![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)
![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)
![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)
